molecular formula C20H16N4O2 B13798149 1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile CAS No. 52373-91-8

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile

Cat. No.: B13798149
CAS No.: 52373-91-8
M. Wt: 344.4 g/mol
InChI Key: AVXVHLZKHDDRRM-UHFFFAOYSA-N
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Description

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique structural properties

Preparation Methods

The synthesis of 1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile typically involves multiple steps, starting from commercially available anthraquinone derivatives. One common method involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones with butylamine under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups using appropriate reagents.

    Hydrolysis: The nitrile groups can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and proteins involved in disease pathways.

    Industry: It is used in the production of high-performance materials and coatings due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its structure allows for versatile interactions with biological molecules.

Comparison with Similar Compounds

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile can be compared with other anthraquinone derivatives such as:

    1-Amino-4-bromo-9,10-anthraquinone: Used as a precursor in the synthesis of various substituted anthraquinones.

    1-Amino-4-(2-hydroxyethyl)amino-9,10-dioxoanthracene-2-sulfonic acid: Known for its biological activity and use in dye synthesis.

    1-Amino-4-(2-methyl)amino-9,10-dioxoanthracene-2-carboxylic acid: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52373-91-8

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-amino-4-(butylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile

InChI

InChI=1S/C20H16N4O2/c1-2-3-8-24-18-14(10-22)13(9-21)17(23)15-16(18)20(26)12-7-5-4-6-11(12)19(15)25/h4-7,24H,2-3,8,23H2,1H3

InChI Key

AVXVHLZKHDDRRM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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